5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride

Description

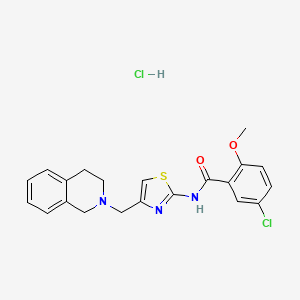

5-Chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride is a heterocyclic compound featuring:

- A thiazole core substituted with a dihydroisoquinolin-methyl group at position 4.

- A benzamide moiety with 5-chloro and 2-methoxy substituents.

- A hydrochloride salt formulation, enhancing solubility .

The structural complexity of this compound, particularly the dihydroisoquinolin group, distinguishes it from simpler thiazole or thiadiazole derivatives. Its design likely aims to optimize target binding, solubility, and metabolic stability.

Properties

IUPAC Name |

5-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2S.ClH/c1-27-19-7-6-16(22)10-18(19)20(26)24-21-23-17(13-28-21)12-25-9-8-14-4-2-3-5-15(14)11-25;/h2-7,10,13H,8-9,11-12H2,1H3,(H,23,24,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJZYILEJSMYNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride typically involves several key steps. One common synthetic route includes:

Formation of the Benzamide Core: : The initial step often involves the formation of the benzamide core. This can be achieved through the reaction of a substituted benzoyl chloride with an amine.

Introduction of the Thiazolyl Group: : The thiazolyl group is introduced via a cyclization reaction involving thiourea and an appropriate α-haloketone.

Attachment of the Isoquinolinylmethyl Group: : The isoquinolinylmethyl group is added through an alkylation reaction, often using a haloalkyl derivative of isoquinoline.

Final Chlorination and Methoxylation: : Chlorine and methoxy groups are introduced via electrophilic aromatic substitution reactions.

Reaction conditions typically involve the use of organic solvents, temperature control, and catalysts to enhance reaction efficiency and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on cost efficiency, yield improvement, and environmental considerations. Continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxide derivatives.

Reduction: : The nitro group (if present) or other reducible functionalities in the molecule can be reduced to corresponding amine or other reduced forms.

Substitution: : Electrophilic aromatic substitution can occur, particularly on the benzamide ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild acidic conditions.

Reduction: : Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like lithium aluminium hydride.

Substitution: : Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used but typically include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

The compound exhibits notable biological properties , including anticancer activity. Research indicates that derivatives of 3,4-dihydroisoquinoline compounds possess anticancer effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can enhance the cytotoxicity of certain compounds against prostate cancer and melanoma cells .

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of related compounds, several derivatives demonstrated significant inhibitory concentrations (IC50 values) against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values ranged from 1.9 to 7.52 μg/mL, indicating potent activity . This suggests that 5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride may similarly exhibit promising anticancer properties.

Synthesis Overview

A common synthetic strategy involves:

- Formation of the thiazole ring through cyclization reactions.

- Coupling with isoquinoline derivatives , which can be achieved via nucleophilic substitution or condensation reactions.

- Final modifications to introduce the methoxy and chloro groups, enhancing the compound's biological activity.

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology. Its structural characteristics suggest potential roles in treating neurological disorders due to the presence of isoquinoline, which is known for its neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and exhibit neuroprotective properties .

Potential Applications in Neurology

Research into related compounds indicates that they may serve as:

- Dopamine receptor modulators , potentially useful in treating Parkinson's disease.

- Neuroprotective agents that could mitigate neuronal damage in various neurodegenerative conditions.

Summary of Findings

The compound this compound shows considerable promise in medicinal chemistry due to its biological activity against cancer and potential therapeutic applications in neurology.

Mechanism of Action

The exact mechanism of action of this compound can vary depending on its specific application. Generally, its activity is attributed to the interaction of its functional groups with molecular targets such as enzymes or receptors. The isoquinoline moiety, thiazole ring, and benzamide core each play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Key Differences :

- Substituent Effects: The dihydroisoquinolin group in the target compound may enhance lipophilicity and receptor selectivity compared to simpler aryl groups in 5b–5e.

Comparison with Thiazole-Benzamide Analogues

Thiazole-benzamide hybrids, such as N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), highlight structural and functional parallels:

Mechanistic Insights :

- The methoxy group in the target compound may act as an electron donor, contrasting with the electron-withdrawing fluoro groups in . This could influence binding to enzymes like PFOR .

Biological Activity

5-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-methoxybenzamide hydrochloride, often referred to as 5-Cl-DHQ-MTB hydrochloride , is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly focusing on its anticancer properties and interactions with various biological targets.

Chemical Structure and Properties

The compound consists of several key structural components:

- Thiazole ring : Commonly found in many kinase inhibitors.

- Methoxybenzamide moiety : Enhances its pharmacological profile.

- Dihydroisoquinoline component : Suggests neuropharmacological activity.

Molecular Formula : CHClNOS

Molecular Weight : 450.4 g/mol

CAS Number : 1215408-96-0

Research indicates that 5-Cl-DHQ-MTB hydrochloride exhibits significant biological activities, particularly through the inhibition of specific kinases involved in tumor growth. The thiazole moiety is integral to its function as a kinase inhibitor, which is crucial for the development of anticancer therapies. Additionally, the compound may interact with serotonin receptors, potentially influencing neurotransmitter dynamics and offering insights into treatment strategies for mood disorders.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

- Cell Lines Tested : A-549 (lung cancer) and HeLa (cervical cancer).

- Methodology : MTT assay to determine cell viability.

The compound exhibited notable cytotoxic effects, with IC values indicating significant inhibition of cell proliferation. Morphological changes in treated cells further confirmed its potent anticancer activity.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Cl-DHQ-MTB | Thiazole and dihydroisoquinoline | Anti-cancer properties |

| 2-Chloro-5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazole | Similar structural features | Potential anti-cancer properties |

| N-(4-chlorophenyl)-N'-(3-methylphenyl)urea | Urea derivative | Antitumor activity |

The unique combination of functional groups in 5-Cl-DHQ-MTB allows for distinct biological activities that are not fully replicated in structurally similar compounds.

Case Studies and Research Findings

- Kinase Inhibition Studies : The compound has been shown to inhibit various receptor tyrosine kinases (RTKs), which are pivotal in cancer progression. This inhibition can lead to reduced tumor angiogenesis and growth.

- Neuropharmacological Implications : Interaction studies suggest that 5-Cl-DHQ-MTB may modulate serotonin receptor activities, indicating potential applications in treating mood disorders alongside its anticancer properties.

- Molecular Docking Studies : These studies have been performed against extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), revealing strong binding affinities that correlate with the experimental data from cell viability assays.

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via condensation of thiourea with α-haloketones under acidic/basic conditions . Subsequent steps include coupling the thiazole intermediate with dihydroisoquinoline derivatives and a benzamide precursor. Key optimization parameters include:

- Temperature control : Maintaining 60–80°C during thiazole ring formation to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in amide bond formation .

- Catalysts : Using coupling agents like EDCI/HOBt for efficient amidation .

Purification often employs column chromatography or recrystallization to achieve >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks indicate its structural integrity?

Answer:

- 1H/13C NMR :

- Thiazole protons : Resonances at δ 7.2–7.5 ppm (C-2 thiazole proton) .

- Dihydroisoquinoline CH2 groups : Signals at δ 2.8–3.5 ppm (methylene groups adjacent to nitrogen) .

- IR Spectroscopy :

- Amide C=O stretch at ~1650–1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

- Mass Spectrometry (HRMS) :

- Molecular ion peak matching the theoretical mass (e.g., [M+H]⁺ for C₂₃H₂₂ClN₃O₂S: calculated 440.12) .

Advanced: How can researchers design experiments to elucidate the mechanism of action in anticancer assays?

Answer:

- Target Identification :

Use kinase profiling assays to screen for inhibitory activity against kinases (e.g., EGFR, VEGFR) commonly linked to cancer pathways . - Cellular Assays :

- Apoptosis assays : Measure caspase-3/7 activation in treated vs. untreated cells (e.g., melanoma cell lines) .

- Cell cycle analysis : Flow cytometry to identify G1/S or G2/M arrest .

- In Silico Docking :

Perform molecular docking studies with X-ray crystallography data of target proteins (e.g., PDB ID 1M17) to predict binding interactions .

Advanced: What strategies are recommended for resolving contradictions in bioactivity data across different cell lines?

Answer:

- Assay Standardization :

Ensure consistent cell culture conditions (e.g., passage number, serum concentration) to minimize variability . - Dose-Response Analysis :

Compare IC₅₀ values across multiple cell lines (e.g., NCI-60 panel) to identify selectivity patterns . - Mechanistic Follow-Up :

Use RNA sequencing to assess differential gene expression in responsive vs. resistant cell lines .

Advanced: How can structure-activity relationship (SAR) studies be structured to improve potency against specific targets?

Answer:

- Core Modifications :

- Bioisosteric Replacement :

Substitute the thiazole ring with oxazole or pyridine to assess impact on target binding . - Pharmacokinetic Profiling :

Conduct in vitro metabolic stability assays (e.g., liver microsomes) to guide structural tweaks .

Basic: What are the critical considerations for ensuring compound stability during storage and handling?

Answer:

- Storage Conditions :

Store as a hydrochloride salt at –20°C in desiccated, amber vials to prevent hydrolysis . - Solubility Management :

Use DMSO for stock solutions (≤10 mM) and avoid aqueous buffers with pH >7 to prevent precipitation . - Stability Monitoring :

Regular HPLC analysis to detect degradation products (e.g., free benzamide or thiazole fragments) .

Advanced: How should in vivo studies be designed to evaluate therapeutic efficacy and toxicity?

Answer:

- Animal Models :

Use xenograft models (e.g., murine melanoma) with dosing regimens mimicking human pharmacokinetics (e.g., 10–50 mg/kg, twice weekly) . - Toxicity Endpoints :

Monitor liver enzymes (ALT/AST) and renal function (creatinine) in serum . - Biodistribution Analysis :

Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target tissues via autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.